5-chloro-3,6-dimethyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-3,6-dimethyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.
Chlorination: Introduction of the chlorine atom at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Dimethylation: Methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Oxadiazole Formation: The oxadiazole ring can be synthesized through cyclization reactions involving appropriate precursors such as hydrazides and nitriles.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield benzofuran carboxylic acids, while reduction of the oxadiazole ring could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-chloro-3,6-dimethyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the oxadiazole ring, which may result in different biological activities.
3,6-dimethyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide: Lacks the chlorine atom, which could affect its reactivity and interactions.
5-chloro-3,6-dimethyl-1-benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, leading to different chemical properties.
Uniqueness
The presence of the oxadiazole ring and the specific substitution pattern in 5-chloro-3,6-dimethyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide makes it unique compared to other benzofuran derivatives. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H12ClN3O3 |
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Molecular Weight |
305.71 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3O3/c1-6-4-11-9(5-10(6)15)7(2)12(20-11)14(19)16-13-8(3)17-21-18-13/h4-5H,1-3H3,(H,16,18,19) |
InChI Key |
VWOSFISLPDWSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=NON=C3C)C |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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